1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a methylbenzenesulfonyl group, and a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Ethoxy-Methylbenzenesulfonyl Intermediate: This step involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with an appropriate nucleophile to form the intermediate.
Coupling with Piperidine: The intermediate is then coupled with piperidine-4-carboxamide under suitable reaction conditions, such as the presence of a base and a solvent, to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide: This compound has a similar structure but lacks the oxolan-2-yl group.
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-3-26-19-7-6-18(13-15(19)2)28(24,25)22-10-8-16(9-11-22)20(23)21-14-17-5-4-12-27-17/h6-7,13,16-17H,3-5,8-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLNNHYHOCMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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